4-Hydroxy-8-sulfanylidene-3a,4,5,6,7,8a-hexahydrocyclohepta[c]oxathiol-3-one
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Overview
Description
4-Hydroxy-8-sulfanylidene-3a,4,5,6,7,8a-hexahydrocyclohepta[c]oxathiol-3-one is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a sulfanylidene group, and a hexahydrocyclohepta[c]oxathiol ring system
Preparation Methods
The synthesis of 4-Hydroxy-8-sulfanylidene-3a,4,5,6,7,8a-hexahydrocyclohepta[c]oxathiol-3-one typically involves multiple steps, starting with the preparation of the core ring system. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by the introduction of the hydroxy and sulfanylidene groups through specific reactions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
4-Hydroxy-8-sulfanylidene-3a,4,5,6,7,8a-hexahydrocyclohepta[c]oxathiol-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxy-8-sulfanylidene-3a,4,5,6,7,8a-hexahydrocyclohepta[c]oxathiol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-sulfanylidene-3a,4,5,6,7,8a-hexahydrocyclohepta[c]oxathiol-3-one involves its interaction with specific molecular targets and pathways. The hydroxy and sulfanylidene groups play a crucial role in its activity, allowing it to bind to enzymes or receptors and modulate their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
4-Hydroxy-8-sulfanylidene-3a,4,5,6,7,8a-hexahydrocyclohepta[c]oxathiol-3-one can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share the hydroxy group but have a different core structure.
Coumarin derivatives: These compounds have a similar ring system but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10O3S2 |
---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
4-hydroxy-8-sulfanylidene-3a,4,5,6,7,8a-hexahydrocyclohepta[c]oxathiol-3-one |
InChI |
InChI=1S/C8H10O3S2/c9-4-2-1-3-5(12)7-6(4)8(10)11-13-7/h4,6-7,9H,1-3H2 |
InChI Key |
YEGDXZSSMOEHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C(C(=S)C1)SOC2=O)O |
Origin of Product |
United States |
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